Pentanedioic acid, 3-(1-formylpropyl)-, dimethyl ester
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Overview
Description
Pentanedioic acid, 3-(1-formylpropyl)-, dimethyl ester is an organic compound that belongs to the class of medium-chain fatty acids. This compound is characterized by its aliphatic tail containing between 4 and 12 carbon atoms.
Preparation Methods
The synthesis of pentanedioic acid, 3-(1-formylpropyl)-, dimethyl ester involves several steps. One common method includes the reaction between 1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylic acid and an appropriate primary amine in anhydrous acetic acid. The resulting substrate then reacts with 2-chloro-1-methylpyridinium iodide to form the respective ester . Industrial production methods may vary, but they typically involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Pentanedioic acid, 3-(1-formylpropyl)-, dimethyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
This compound has been extensively studied for its potential applications in scientific research. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it has been evaluated for its potential as a farnesyltransferase inhibitor, which could have implications in cancer treatment . Additionally, its unique structure makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .
Mechanism of Action
The mechanism of action of pentanedioic acid, 3-(1-formylpropyl)-, dimethyl ester involves its interaction with specific molecular targets and pathways. As a farnesyltransferase inhibitor, it binds to the enzyme farnesyltransferase, preventing the farnesylation of target proteins. This inhibition disrupts the function of these proteins, which can lead to the suppression of cancer cell growth and proliferation .
Comparison with Similar Compounds
Pentanedioic acid, 3-(1-formylpropyl)-, dimethyl ester can be compared with other similar compounds, such as malonic acid esters and acetoacetic acid esters. While all these compounds share a common ester functional group, this compound is unique due to its specific structure and potential as a farnesyltransferase inhibitor . Other similar compounds include dimethyl malonate and ethyl acetoacetate, which are commonly used in organic synthesis for different purposes .
Properties
CAS No. |
850704-74-4 |
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Molecular Formula |
C11H18O5 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
dimethyl 3-(1-oxobutan-2-yl)pentanedioate |
InChI |
InChI=1S/C11H18O5/c1-4-8(7-12)9(5-10(13)15-2)6-11(14)16-3/h7-9H,4-6H2,1-3H3 |
InChI Key |
XEJPSBVEPDYXCV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C=O)C(CC(=O)OC)CC(=O)OC |
Origin of Product |
United States |
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